N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Description
This compound contains several interesting functional groups, including a thiazole ring, a thiadiazole ring, and a thiophene ring. Thiazole is a heterocyclic compound that is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research led by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing different functional groups, including 1,3,4-thiadiazole. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, revealing some with good to moderate antimicrobial activity, and others showing antiurease and antilipase activities. This suggests potential applications of the compound in developing new antimicrobial agents or enzymes inhibitors (Başoğlu et al., 2013).
Synthesis and Spectral Characteristics
Zadorozhnii et al. (2019) focused on synthesizing N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, indicating a method for creating compounds with potentially unique biological or chemical properties. The synthesized compounds were obtained through a series of reactions, including dehydrosulfurization, demonstrating the versatility of such structures for various synthetic applications (Zadorozhnii et al., 2019).
Synthesis of Fluorescent Dyes
A study by Witalewska et al. (2019) used N-ethoxycarbonylpyrene and perylene thioamides as building blocks for synthesizing fluorescent dyes with thiazole-based structures. The resulting compounds displayed fluorescence across a broad spectrum, suggesting the potential of the compound for research in materials science, particularly in developing new fluorescent materials or probes (Witalewska et al., 2019).
Anticancer Activity
Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives and evaluated their in vitro cytotoxicity against various cell lines. The study found that certain derivatives, especially those containing a thiazolidinone ring or a thiosemicarbazide moiety, exhibited good inhibitory activity, hinting at the possible application of the compound in cancer research (Atta & Abdel‐Latif, 2021).
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S4/c18-8(14-10-13-3-5-21-10)6-22-12-17-16-11(23-12)15-9(19)7-2-1-4-20-7/h1-5H,6H2,(H,13,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICAEHUCEYFZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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